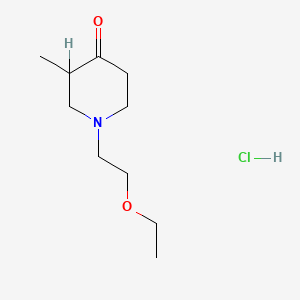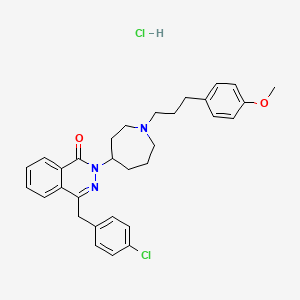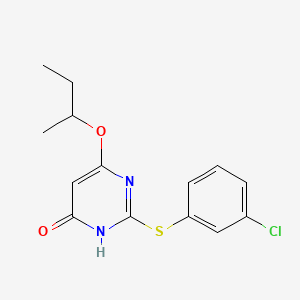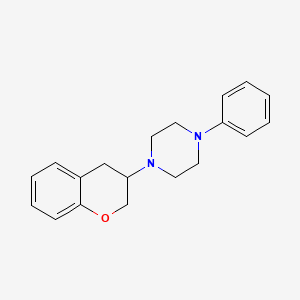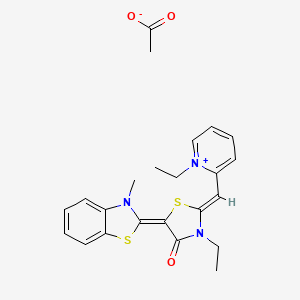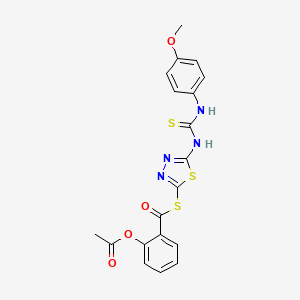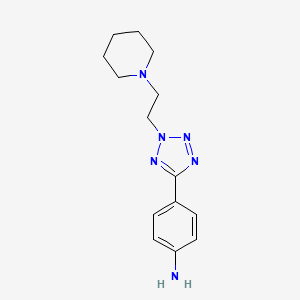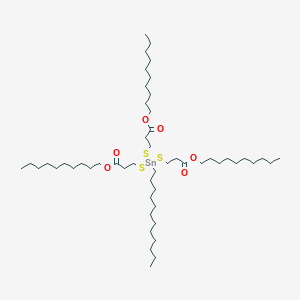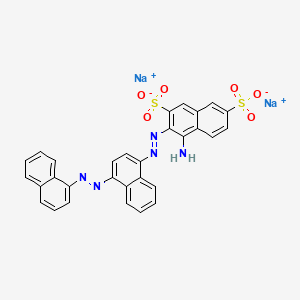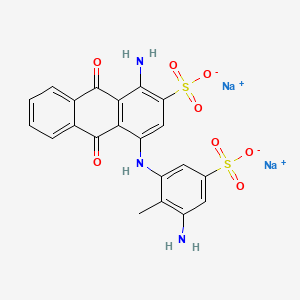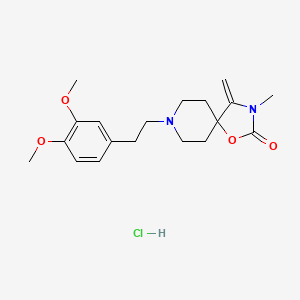
N,N'-(2-Amino-1,4-phenylene)diacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(2-Amino-1,4-phenylene)diacetamide is an organic compound with the molecular formula C10H13N3O2. It is a derivative of acetamide and features a phenylene group substituted with amino and acetamide groups. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2-Amino-1,4-phenylene)diacetamide typically involves the reaction of 2-amino-1,4-phenylenediamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the diacetamide derivative. The general reaction scheme is as follows:
2-Amino-1,4-phenylenediamine+2Acetic anhydride→N,N’-(2-Amino-1,4-phenylene)diacetamide+2Acetic acid
Industrial Production Methods
In industrial settings, the production of N,N’-(2-Amino-1,4-phenylene)diacetamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.
化学反应分析
Types of Reactions
N,N’-(2-Amino-1,4-phenylene)diacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.
科学研究应用
N,N’-(2-Amino-1,4-phenylene)diacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N,N’-(2-Amino-1,4-phenylene)diacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
N,N’-(2-Amino-1,4-phenylene)diacrylamide: Similar in structure but with acrylamide groups instead of acetamide.
N,N’-(2-Chloro-1,4-phenylene)diacetamide: Contains a chloro substituent, which can alter its reactivity and applications.
Uniqueness
N,N’-(2-Amino-1,4-phenylene)diacetamide is unique due to its specific substitution pattern and the presence of both amino and acetamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
25826-33-9 |
|---|---|
分子式 |
C10H13N3O2 |
分子量 |
207.23 g/mol |
IUPAC 名称 |
N-(4-acetamido-3-aminophenyl)acetamide |
InChI |
InChI=1S/C10H13N3O2/c1-6(14)12-8-3-4-10(9(11)5-8)13-7(2)15/h3-5H,11H2,1-2H3,(H,12,14)(H,13,15) |
InChI 键 |
ZMESXCXVCYILSM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC(=C(C=C1)NC(=O)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



